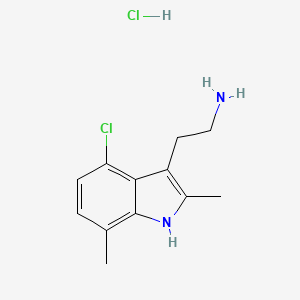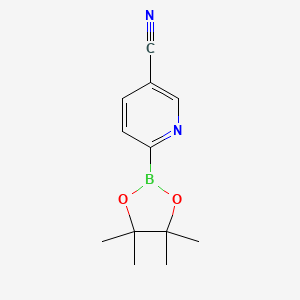
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile
Overview
Description
“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile” is a chemical compound. However, there is limited information available about this specific compound1. It is related to other compounds that contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group23.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available resources. However, compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used as reagents in various chemical reactions3.Molecular Structure Analysis
The molecular structure of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile” is not directly available. However, related compounds have been studied43.Chemical Reactions Analysis
The specific chemical reactions involving “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile” are not detailed in the available resources. However, compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are known to participate in various chemical reactions356.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile” are not directly available. However, related compounds have been studied17.Scientific Research Applications
- Organic Synthesis
- This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .
- The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Density functional theory (DFT) has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .
-
Borylation of Alkylbenzenes
- Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- This process involves the reaction of the boron compound with the alkylbenzene in the presence of a palladium catalyst. The boron atom in the boron compound forms a bond with the carbon atom at the benzylic position of the alkylbenzene .
-
Hydroboration of Alkynes and Alkenes
-
Coupling with Aryl Iodides
- They can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- This involves the reaction of the boron compound with the aryl iodide in the presence of a copper catalyst. The boron atom in the boron compound forms a bond with the aryl group of the aryl iodide .
-
Borylation of Arenes
-
Preparation of Fluorenylborolane
Safety And Hazards
The safety and hazards associated with “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile” are not detailed in the available resources.
Future Directions
The future directions for the study and application of “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile” are not detailed in the available resources. However, compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group have been used in the synthesis of various other compounds, suggesting potential applications in organic synthesis2.
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-6-5-9(7-14)8-15-10/h5-6,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWPRFJTBASTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590525 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile | |
CAS RN |
1073353-83-9 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyanopyridine-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)

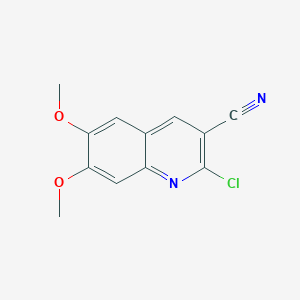
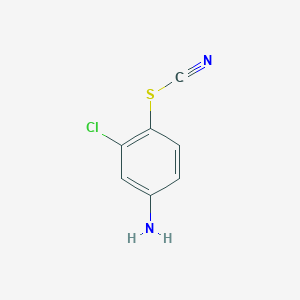
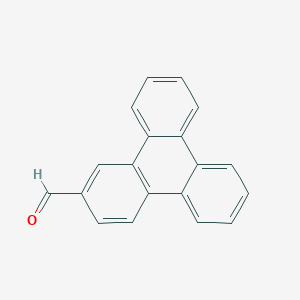
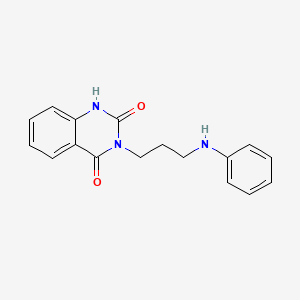

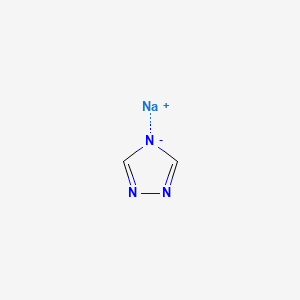
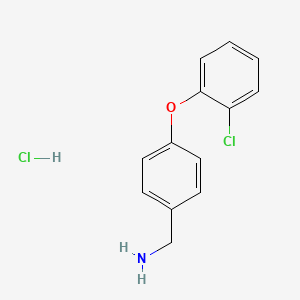

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)

